molecular formula C20H25N3O2 B2465504 N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 882749-06-6

N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B2465504
CAS RN: 882749-06-6
M. Wt: 339.439
InChI Key: LTAFHLNUBXEVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, an acetamide group, and a methoxyphenylmethyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The piperazine ring might undergo reactions at the nitrogen atoms, and the acetamide group could be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar acetamide group and the piperazine ring might influence its solubility in different solvents .

Scientific Research Applications

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

Mechanism of Action

Target of Action

The primary targets of N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites, thereby inhibiting their function . This interaction results in the suppression of the downstream signaling pathways that are crucial for cancer cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 disrupts several key biochemical pathways involved in cell proliferation, angiogenesis, and metastasis . This disruption can lead to the suppression of tumor growth and the reduction of metastatic potential .

Pharmacokinetics

The pharmacokinetic properties of N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide are favorable. The compound and its derivatives have been found to meet the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide’s action include the inhibition of cancer cell proliferation, the suppression of angiogenesis, and the reduction of metastatic potential . These effects contribute to the overall anti-cancer activity of the compound .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-9-7-17(8-10-19)15-21-20(24)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAFHLNUBXEVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

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